

(2-Amino-5-fluorophenyl)methanol physical ar

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Compound of Interest

| | |
|----------------|----------------------------------|
| Compound Name: | (2-Amino-5-fluorophenyl)methanol |
| Cat. No.: | B1370455 |

An In-Depth Technical Guide to **(2-Amino-5-fluorophenyl)methanol** for Researchers and Drug Development Professionals

Introduction

(2-Amino-5-fluorophenyl)methanol is a fluorinated aromatic building block of significant interest in medicinal chemistry and organic synthesis. The presence of the amino group on the phenyl ring—provides a versatile scaffold for the synthesis of complex molecules. This guide offers a comprehensive overview of its physical and chemical properties, synthesis, and applications in pharmaceuticals and novel therapeutics. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of compounds derived from this building block.

Molecular and Physicochemical Profile

The fundamental properties of **(2-Amino-5-fluorophenyl)methanol** are summarized below. These data are crucial for its identification, handling, and safe use.

Structural and General Data

| Property | Value |
|-------------------|-----------------------------------|
| CAS Number | 748805-85-8 |
| Molecular Formula | C ₇ H ₈ FNO |
| Molecular Weight | 141.14 g/mol |
| IUPAC Name | (2-amino-5-fluorophenyl)methanol |
| SMILES | OC(C(F)=C1=CC=C1N)C |
| Physical Form | White to off-white solid |
| Purity | Typically ≥95% |

Chemical Structure and Reactivity Overview

The structure of **(2-Amino-5-fluorophenyl)methanol** features a benzene ring substituted with an amino group, a hydroxymethyl group, and a fluorine atom.

Caption: Chemical structure and key reactive sites of **(2-Amino-5-fluorophenyl)methanol**.

The primary amino group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and diazotization. The benzylic alcohol group is susceptible to etherification. The fluorine atom is generally unreactive under standard synthetic conditions but exerts a strong electron-withdrawing effect, influencing the reactivity of the adjacent carbon.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Precautionary Measures

(2-Amino-5-fluorophenyl)methanol is classified as a hazardous substance. The following table summarizes its GHS hazard statements and corresponding measures.

| GHS Pictogram | Signal Word | Hazard Statements |
|---------------|-------------|--|
| | Warning | H302: Harmful if swallowed.[4] I H319: Causes serious eye irritation. respiratory irritation.[4] |

Storage and Stability

To ensure long-term stability, **(2-Amino-5-fluorophenyl)methanol** should be stored under the following conditions:

- Atmosphere: Keep in a dark place under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]
- Temperature: Store at room temperature.[3]
- Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8]

The compound is sensitive to light and air, which can lead to gradual degradation. The amino group, in particular, is prone to oxidation, which may result in loss of activity.

Applications in Research and Development

The trifunctional nature of **(2-Amino-5-fluorophenyl)methanol** makes it a valuable intermediate in the synthesis of a wide range of chemical entities.

- Scaffold for Bioactive Molecules: It serves as a starting material for the synthesis of heterocyclic compounds and other complex molecules that are drug candidates.[9]
- Drug Discovery: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
- Organic Synthesis: The distinct reactivity of the amino and hydroxyl groups allows for selective, stepwise functionalization, enabling the construction of complex molecules.

Experimental Protocols & Characterization

The following section outlines standard, self-validating protocols for the characterization of **(2-Amino-5-fluorophenyl)methanol**.

Protocol: Melting Point Determination

Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value is indicative of high purity.

Methodology:

- Sample Preparation:** Finely crush a small amount of the solid (2-3 mg) on a watch glass.
- Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup:** Place the loaded capillary into a calibrated melting point apparatus.
- Measurement:**
 - Heat the sample rapidly to approximately 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).

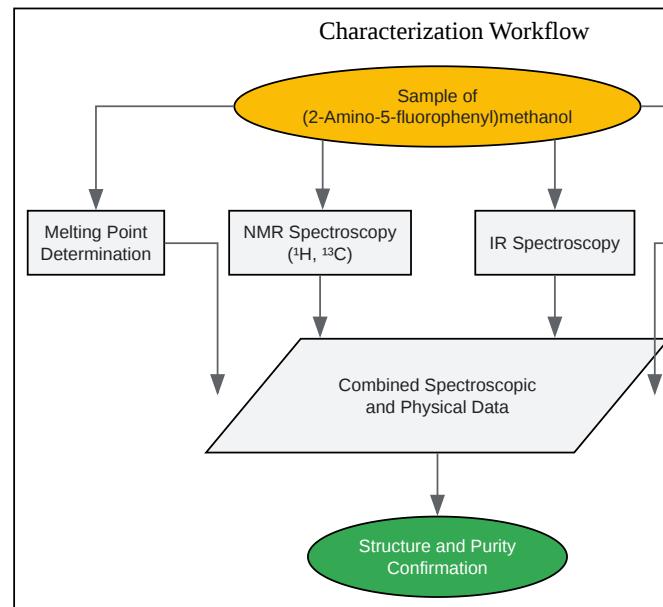
- Reporting: Report the melting range as T_1 - T_2 .

Spectroscopic Characterization Overview

While specific spectra are proprietary to suppliers, the structural features of **(2-Amino-5-fluorophenyl)methanol** can be confirmed using standard spectroscopic methods:

- ^1H NMR (Proton Nuclear Magnetic Resonance):** The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons (in the 6.5-7.5 ppm range, variable, broad singlet), and the amine protons (variable, broad singlet). The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum will display seven distinct carbon signals. The carbon atom bonded to the fluorine substituent will show a characteristic chemical shift.
- IR (Infrared) Spectroscopy:** The IR spectrum should exhibit characteristic absorption bands corresponding to:
 - O-H stretch (broad, $\sim 3300\text{-}3400\text{ cm}^{-1}$) from the alcohol.[12]
 - N-H stretches (two sharp peaks, $\sim 3300\text{-}3500\text{ cm}^{-1}$) from the primary amine.[12]
 - C-H stretches (aromatic and aliphatic, $\sim 2850\text{-}3100\text{ cm}^{-1}$).[12]
 - C-F stretch ($\sim 1100\text{-}1250\text{ cm}^{-1}$).

- MS (Mass Spectrometry):** Electron Impact Mass Spectrometry (EI-MS) will show the molecular ion peak (M^+) corresponding to its molecular weight.



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Caption: A typical workflow for the physical and spectroscopic characterization of the compound.

Conclusion

(2-Amino-5-fluorophenyl)methanol is a strategically designed chemical intermediate with high utility in modern organic synthesis and drug discovery. The fluorine substituent provides a versatile platform for creating novel molecular entities. A thorough understanding of its physicochemical properties, reactivity, and synthesis is essential for its successful application in the pharmaceutical and material science industries.

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